4-Fluoro-3-nitrophenylacetic acid

Overview

Description

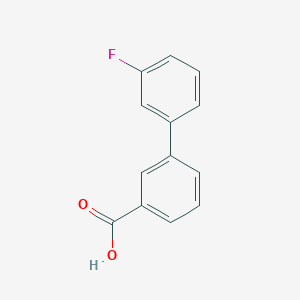

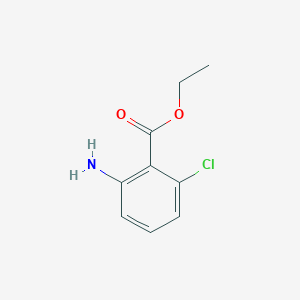

4-Fluoro-3-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 . It is a yellow to brown solid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-nitrophenylacetic acid consists of a benzene ring substituted with a fluoro group at the 4th position and a nitro group at the 3rd position . The benzene ring is also attached to an acetic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-3-nitrophenylacetic acid are not available, it’s worth noting that similar compounds, such as 4-fluoro-3-nitrophenyl azide, have been used for biomolecule immobilization and bioconjugation .Physical And Chemical Properties Analysis

4-Fluoro-3-nitrophenylacetic acid is a yellow to brown solid . It has a molecular weight of 199.14 . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .Scientific Research Applications

Organic Building Blocks

This compound is used as an organic building block in various chemical reactions . It is particularly useful in the synthesis of benzene compounds, acetic acids, and fluorinated building blocks .

Synthesis Path

The compound plays a crucial role in the synthesis path of various chemical reactions . For instance, it was used in a reaction where it was suspended in MEOH and added 0.15 mi H2SO4 followed by reflux for 2h .

Bioconjugation

4-Fluoro-3-nitrophenyl azide, one of the oldest photolinkers used for photoaffinity labeling in the late 1960s, is used for bioconjugation . Bioconjugation is a process that involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .

Biomolecule Immobilization

This compound is used for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers . This is essential for many biochemical assays and chemical syntheses .

Surface Engineering

4-Fluoro-3-nitrophenyl azide is used in the field of surface engineering . It can activate an inert surface through nitrene insertion reaction .

Rapid Diagnostics

The compound is used in rapid diagnostics . It can conjugate a biomolecule without any catalyst, reagent, or modification, making it useful in the development of rapid diagnostic tools .

Therapeutic Applications

4-Fluoro-3-nitrophenylacetic acid has potential therapeutic applications. However, more research is needed to fully understand its therapeutic potential.

Industrial Applications

This compound has potential industrial applications. Its unique chemical structure and properties make it a valuable compound in various industrial processes.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCOFHGXMMGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456175 | |

| Record name | 4-Fluoro-3-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-nitrophenylacetic acid | |

CAS RN |

192508-36-4 | |

| Record name | 4-Fluoro-3-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-(4-fluoro-3-nitrophenyl)acetic acid considered a promising component for developing new photocages?

A1: The research highlights that incorporating 2-(4-fluoro-3-nitrophenyl)acetic acid, also known as 4-fluoro-3-nitrophenylacetic acid, into the structure of zinc photocages leads to desirable photochemical properties. Specifically, when compared to the unsubstituted parent compound, 3-nitrophenylacetic acid, the fluoro-substituted derivative demonstrates a red-shifted excitation wavelength while maintaining a comparable quantum yield for photodecarboxylation. [] This shift to longer wavelengths is advantageous for biological applications as it allows for the use of less energetic light, potentially reducing photodamage to living cells or tissues during experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)

![[3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate](/img/structure/B66993.png)

![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)